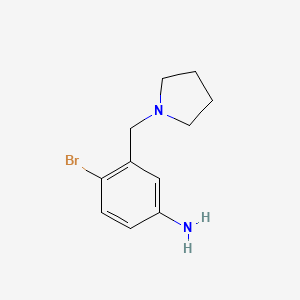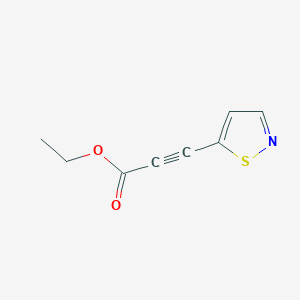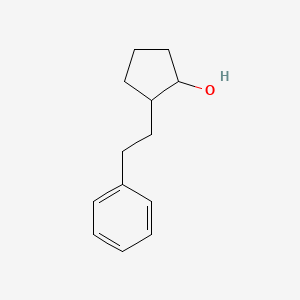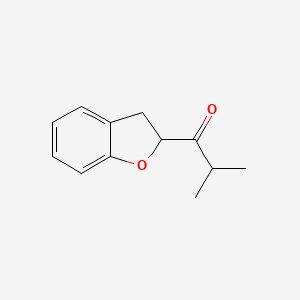
4-Bromo-3-(pyrrolidin-1-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-(pyrrolidin-1-ylmethyl)aniline is an organic compound with the molecular formula C11H15BrN2 It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position and a pyrrolidin-1-ylmethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(pyrrolidin-1-ylmethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromoaniline and pyrrolidine.
Formation of Intermediate: The 4-bromoaniline is reacted with formaldehyde to form an intermediate compound.
Substitution Reaction: The intermediate is then reacted with pyrrolidine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(pyrrolidin-1-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine substituent to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted aniline derivatives.
Scientific Research Applications
4-Bromo-3-(pyrrolidin-1-ylmethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(pyrrolidin-1-ylmethyl)aniline involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The bromine substituent may also play a role in enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: Similar structure but lacks the pyrrolidin-1-ylmethyl group.
3-(Pyrrolidin-1-ylmethyl)aniline: Similar structure but lacks the bromine substituent.
4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride: A salt form of the compound with different solubility properties.
Uniqueness
4-Bromo-3-(pyrrolidin-1-ylmethyl)aniline is unique due to the presence of both the bromine atom and the pyrrolidin-1-ylmethyl group. This combination of substituents can result in distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H15BrN2 |
|---|---|
Molecular Weight |
255.15 g/mol |
IUPAC Name |
4-bromo-3-(pyrrolidin-1-ylmethyl)aniline |
InChI |
InChI=1S/C11H15BrN2/c12-11-4-3-10(13)7-9(11)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8,13H2 |
InChI Key |
ANGJQXBMJOIGIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC(=C2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid](/img/structure/B13190576.png)




![4-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B13190594.png)



![Methyl 4-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13190613.png)

